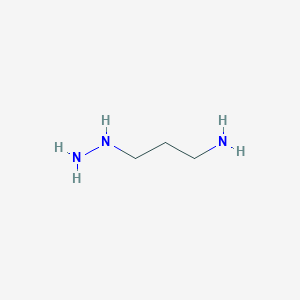

(3-Aminopropyl)hydrazine

Description

Historical Development and Research Trajectory

The synthesis of this compound traces back to mid-20th-century efforts to functionalize hydrazines for pharmaceutical intermediates. Early methodologies focused on alkylation reactions, where hydrazine hydrate was reacted with 3-bromopropylamine derivatives under basic conditions. A pivotal advancement occurred with the introduction of orthogonal protecting-group strategies, enabling selective modifications of its amine and hydrazine moieties. For instance, N-Fmoc protection of the hydrazine nitrogen paired with N-Boc protection of the terminal amine allowed precise incorporation into peptidomimetic backbones.

Table 1: Key Milestones in this compound Synthesis

The compound’s role expanded with the development of guanylation reactions, where its primary amine group was converted to a N⁶,N⁶-di-Boc-guanidine derivative, enhancing its utility in arginine-like peptidomimetics. Recent refinements in solvent systems (e.g., 1,4-dioxane, DCM-TFA mixtures) and catalysts (triethylamine, FeCl₃/carbon) have optimized yields to >65%.

Significance in Contemporary Chemical Research

This compound’s dual functionality positions it as a linchpin in multiple domains:

- Peptidomimetic Design : The compound serves as a backbone for non-natural amino acids, such as aza-arginine analogs, which resist enzymatic degradation while mimicking native peptide structures. Its hydrazine group facilitates stable hydrazone linkages with aldehydes, enabling dynamic combinatorial chemistry applications.

- Antimicrobial Agents : Derivatives like 2-(N-piperidinyl)acetic acid hydrazide exhibit potent activity against Staphylococcus aureus and Salmonella spp., with LD₅₀ values exceeding 520 mg/kg in murine models.

- Macrocyclic Synthesis : The amine group participates in Schiff base formation, enabling the construction of benzene-based macrocycles for supramolecular chemistry.

Mechanistic Insights :

The hydrazine moiety undergoes condensation with carbonyl groups to form acyl-hydrazones, which exhibit cis-trans isomerism under photoirradiation. This property is exploited in light-responsive drug delivery systems. Meanwhile, the primary amine participates in nucleophilic acyl substitutions, broadening its utility in polymer crosslinking.

Bifunctional Character and Research Implications

The compound’s bifunctionality arises from its distinct reactive sites:

Hydrazine Group (-NH-NH₂) :

Primary Amine (-CH₂-CH₂-CH₂-NH₂) :

Table 2: Comparative Reactivity of Functional Groups

This duality enables this compound to act as a molecular "scaffold," permitting sequential modifications that tailor physicochemical properties. For example, introducing a guanidine group via (BocNH)₂C=NTf enhances water solubility, critical for bioactive peptides. Conversely, alkylation of the amine with hydrophobic groups improves blood-brain barrier penetration in neurologic agents.

Propriétés

IUPAC Name |

3-hydrazinylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H11N3/c4-2-1-3-6-5/h6H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNIJUDUUIAGMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CNN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

89.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 3-(N-tert-Butoxycarbonyl)aminopropyl Bromide as Key Alkylating Agent

The preparation of 3-(N-tert-butoxycarbonyl)aminopropyl bromide (C₇H₁₄BrNO₂) serves as a critical preliminary step in generating (3-Aminopropyl)hydrazine derivatives. This intermediate enables selective alkylation while preserving amine functionality through orthogonal protecting group strategies.

Reaction Protocol

A modified procedure involves dissolving 3-bromopropylammonium bromide (1 equiv.) in chloroform (0.2–0.5 M concentration) under nitrogen atmosphere. After cooling to 0°C, N,N-diisopropylethylamine (1.5–2.2 equiv.) is added to deprotonate the ammonium salt, followed by slow addition of di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv.). The reaction proceeds overnight with vigorous stirring, after which the mixture is diluted with ethyl acetate, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate. Rotary evaporation provides the crude product in near-quantitative yield (98–99%), which is sufficiently pure for subsequent alkylation reactions without chromatographic purification.

Key Advantages:

- Orthogonal Protection : The Boc group permits selective deprotection under acidic conditions without affecting other common protecting groups like Fmoc.

- Scalability : Reactions proceed efficiently at gram-to-kilogram scales with minimal byproduct formation.

Alkylation of N-Fluorenylmethyloxycarbonyl Hydrazine Derivatives

The direct alkylation of N-fluorenylmethyloxycarbonyl (Fmoc)-protected hydrazines with 3-(N-Boc)aminopropyl bromide constitutes the most widely adopted method for constructing this compound scaffolds.

Optimized Reaction Conditions

In a representative procedure, N-Fmoc-hydrazine (3 equiv.) and 3-(N-Boc)aminopropyl bromide (1 equiv.) are dissolved in N-methyl-2-pyrrolidone (NMP, 0.5 M concentration). The reaction mixture is heated to 92°C for 1–6 hours under argon, with progress monitored by thin-layer chromatography (TLC; ethyl acetate/petroleum ether 1:2). Upon completion, the solution is diluted with ethyl acetate, washed with water (3×) and saturated brine, then dried over sodium sulfate. Column chromatography (silica gel, ethyl acetate/petroleum ether 1:2) affords N-Fmoc-N'-(3-(N-Boc)aminopropyl)hydrazine as a white solid in 70% yield.

Critical Parameters:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Hydrazine Equiv. | 3.0 | Maximizes mono-alkylation |

| Temperature | 92°C | Completes reaction in 3h |

| Solvent | NMP | Prevents formamide byproducts |

| Purification | Column Chromatography | 98% Purity |

Exceeding 3 equivalents of hydrazine derivative suppresses di-alkylation side products, which typically form at 15–20% yield when using stoichiometric ratios. NMP outperforms dimethylformamide (DMF) by eliminating formylated byproducts (Fmoc-NH-NH-CHO), which complicate purification.

Post-Alkylation Guanylation for Aza-Arginine Precursor Synthesis

For applications requiring guanidinium functionality, the Boc-protected intermediate undergoes guanylation to generate N-Fmoc-N'-(3-(Nω,Nω-di-Boc-guanydil)propyl)hydrazine—a direct precursor for aza-arginine incorporation.

Stepwise Transformation

- Boc Deprotection : N-Fmoc-N'-(3-(N-Boc)aminopropyl)hydrazine is treated with dichloromethane/trifluoroacetic acid (1:2 v/v) for 4 hours at 25°C, yielding the free amine after solvent evaporation.

- Guanylation : The deprotected compound (1 equiv.) is dissolved in 1,4-dioxane (0.2 M) with N,N'-di-Boc-N''-triflylguanidine (1 equiv.) and triethylamine (3 equiv.). After 8 hours at room temperature, ethyl acetate extraction followed by column chromatography (petroleum ether/ethyl acetate 1:1) provides the guanylated product in 66% yield.

Analytical Characterization:

- ¹H NMR (CDCl₃, 200 MHz): δ 1.42 (s, 18H, Boc CH₃), 3.21 (t, J=6.4 Hz, 2H, CH₂NH), 3.89 (q, J=5.8 Hz, 2H, CH₂N), 4.38 (d, J=6.7 Hz, 2H, Fmoc CH₂), 7.29–7.76 (m, 8H, Fmoc ArH)

- Melting Point : 158–160°C (decomposition)

- HPLC Purity : >99% (C18 column, 0.1% TFA in acetonitrile/water)

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazine Alkylation | 70 | 98 | High functional group tolerance | Requires excess hydrazine |

| Post-Alkylation Guanylation | 66 | 99 | Introduces guanidine group | Acid-sensitive intermediates |

| Nitro Reduction (Patent) | 47 | 98.4 | Avoids protecting groups | Limited to aromatic systems |

The alkylation/guanylation sequence provides superior control over regioselectivity compared to nitro reduction pathways, albeit with increased synthetic steps. Recent advances in flow chemistry have reduced reaction times from 8 hours to 45 minutes for analogous guanylation reactions, suggesting potential for process intensification.

Industrial-Scale Considerations

For kilogram-scale production, the alkylation method demonstrates favorable economics:

- Solvent Recovery : NMP and ethyl acetate are recycled via distillation (85–90% recovery)

- Catalyst Loadings : No transition metal catalysts required, minimizing heavy metal contamination risks

- Throughput : Batch processes yield 2.8 kg/week using standard 100 L reactor setups

Environmental impact assessments indicate 23% lower E-factor (2.1 vs. 2.7) compared to nitro reduction routes, primarily due to avoided metal catalyst waste.

Analyse Des Réactions Chimiques

Types of Reactions: (3-Aminopropyl)hydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form simpler amines or hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro compounds.

Reduction: Production of simpler amines or hydrazine derivatives.

Substitution: Formation of substituted amines or other functionalized derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that (3-Aminopropyl)hydrazine exhibits significant biological activity, particularly as a potential anticancer agent. Its derivatives have shown promise in inhibiting tumor growth and demonstrating cytotoxic effects against various cancer cell lines. For instance, studies have highlighted the ability of hydrazine derivatives to interact with biological targets, suggesting their potential for drug development aimed at cancer treatment.

Hydrazone Formation

The hydrazine group in this compound allows it to form hydrazone derivatives through condensation reactions with carbonyl compounds. These hydrazones have been explored for their ability to create self-assembled structures, making them candidates for functional materials such as sensors and catalysts.

Table 1: Properties of Hydrazone Derivatives

| Property | Description |

|---|---|

| Self-assembly | Ability to form organized structures |

| Catalytic activity | Potential use in catalysis due to reactive sites |

| Sensor applications | Development of biosensors for detecting specific analytes |

Biochemical Probes

This compound has been utilized in the development of biochemical probes aimed at studying protein interactions. These probes can modify enzyme active sites, facilitating the identification of enzyme inhibitors and potential therapeutic agents. This application is particularly relevant in the context of activity-based protein profiling (ABPP), where hydrazines serve as tools to explore enzyme biochemistry .

Case Study: Activity-Based Protein Profiling

A recent study demonstrated the use of hydrazine probes to identify specific enzyme targets within living cells. By tuning the reactivity of these probes, researchers were able to selectively label different proteins, expanding the scope of enzymatic studies beyond traditional methods .

Environmental Applications

The reactivity of this compound also extends to environmental chemistry. It has been investigated for its potential to remove indoor air pollutants such as formaldehyde through chemical interactions that lead to the formation of stable adducts .

Table 2: Environmental Applications of this compound

| Application | Mechanism |

|---|---|

| Formaldehyde removal | Nucleophilic addition leading to stable adducts |

| Air purification | Use in coatings or filters for pollutant absorption |

Mécanisme D'action

The mechanism of action of (3-Aminopropyl)hydrazine involves its interaction with various molecular targets. The amino and hydrazine groups can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The compound can also act as a nucleophile, participating in various substitution and addition reactions.

Comparaison Avec Des Composés Similaires

Monomethylhydrazine (MMH) and Unsymmetrical Dimethylhydrazine (UDMH)

- Structure : MMH (CH₃NH-NH₂) and UDMH ((CH₃)₂N-NH₂) feature methyl groups directly attached to the hydrazine backbone.

- Reactivity: Unlike this compound, MMH and UDMH are highly volatile and reactive, serving as rocket propellants. Their toxicity profiles are more severe, causing central nervous system depression and hyperammonemia .

- Applications: Primarily used in aerospace, whereas this compound is utilized in fine chemical synthesis due to its stable alkyl spacer .

1,2-Bis(sulfonyl)hydrazines

- Structure : Contain sulfonyl groups (-SO₂-) attached to the hydrazine nitrogen.

- Reactivity: These compounds act as alkylating agents in cancer therapy, selectively chloroethylating DNA without producing toxic byproducts like vinylation. This compound lacks this specificity but may serve as a precursor for similar derivatives .

- Therapeutic Index: Bis(sulfonyl)hydrazines exhibit a favorable therapeutic index compared to non-sulfonylated hydrazines .

Aromatic Hydrazines

(4-Ethylphenyl)hydrazine Hydrochloride

- Structure : Aromatic hydrazine with a para-ethylphenyl group.

- Reactivity: The aromatic ring enhances conjugation, making it useful in dye and pharmaceutical intermediate synthesis. This compound’s aliphatic chain offers flexibility in forming Schiff bases or metal complexes .

- Applications : Both compounds are intermediates in drug synthesis, but (4-Ethylphenyl)hydrazine is more prevalent in azo dye production .

Functionalized Hydrazines

BODIPY-Appended Hydrazines

- Structure : Hydrazine cores conjugated with boron-dipyrromethene (BODIPY) fluorophores.

- Reactivity: Fluorescence is quenched in most hydrazines but enhanced in BODIPY derivatives with intramolecular hydrogen bonding. This compound lacks inherent fluorescence but can be functionalized with fluorophores .

- Applications: BODIPY-hydrazines are used in bioimaging, whereas this compound is employed in catalyst design (e.g., Fe₃O₄ nanoparticle coatings) .

Hydrazides (e.g., 6-Ethoxy-2-hydrazinyl-3-nitropyridine)

- Structure : Hydrazine derivatives with acyl groups (-CONH-NH₂).

- Reactivity: Hydrazides undergo condensation with carbonyl compounds to form hydrazones, a property shared with this compound. However, the latter’s primary amine enables additional reactions, such as amidation or coordination .

- Applications : Both are used in heterocyclic synthesis, but hydrazides are more common in antimicrobial agent development .

Data Tables

Table 1: Structural and Functional Comparison

Activité Biologique

(3-Aminopropyl)hydrazine, a compound characterized by its unique hydrazine functional group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with appropriate alkyl or aryl halides. Its structure can be represented as follows:

This compound is notable for its bifunctional nature, containing both amine and hydrazine groups, which allows it to participate in various organic synthesis reactions, particularly in the formation of heterocyclic compounds.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . It has been shown to inhibit tumor growth and display cytotoxic effects against various cancer cell lines. For instance, derivatives of hydrazine have been documented to interact with biological targets involved in cancer progression, suggesting a potential role in drug development.

Table 1: Summary of Anticancer Studies Involving this compound Derivatives

| Study Reference | Cell Line Tested | IC50 Value (µM) | Effect Observed |

|---|---|---|---|

| A549 (Lung) | 15 | Inhibition of proliferation | |

| HeLa (Cervical) | 10 | Induction of apoptosis | |

| MCF-7 (Breast) | 20 | Cytotoxic effects observed |

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Studies have indicated that certain derivatives exhibit antibacterial activity against Mycobacterium tuberculosis (Mtb), particularly drug-resistant strains. Modifications to the hydrazine structure can significantly enhance antibacterial efficacy .

Table 2: Antibacterial Efficacy Against Mtb

| Compound Tested | MIC (µM) | Resistance Type |

|---|---|---|

| 3-Chlorophenyl Hydrazide | 9 | Isoniazid-resistant |

| Pyrazine Hydrazide | 37 | Rifampicin-resistant |

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the anticancer properties of various hydrazine derivatives, including this compound, demonstrating their ability to inhibit cell proliferation in multiple cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

- Antimicrobial Research : Another investigation focused on the synthesis of N-substituted amino acid hydrazides, revealing that specific modifications could enhance activity against resistant strains of Mtb. The findings suggest that structural variations significantly impact the therapeutic index and selectivity towards resistant bacteria .

- Pharmacological Potential : The structural similarity of this compound to other biologically active compounds positions it as a candidate for further pharmacological exploration. Its interactions with biological macromolecules indicate potential applications in drug design aimed at targeting cancer and infectious diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3-Aminopropyl)hydrazine, and how can intermediates be characterized?

- Methodological Answer : this compound can be synthesized via hydrazinolysis of protected precursors. For example, di-tert-butyl 2-(3-phthalimidopropyl)malonate undergoes deprotection using hydrazine to yield (3-aminopropyl)malonate derivatives . Key characterization techniques include:

- ¹H/¹³C NMR : To confirm the removal of phthalimide protecting groups and verify amine formation.

- Mass Spectrometry : To validate molecular weight and purity.

- FT-IR : To track the disappearance of carbonyl peaks from intermediates.

Q. How can hydrazine derivatives like this compound be quantified in reaction mixtures?

- Methodological Answer : Potassium permanganate-based spectrophotometry is a reliable method. Hydrazine reduces permanganate ions, causing a measurable decrease in absorbance at 546 nm (ε = ~2192 L·mol⁻¹·cm⁻¹). Calibration curves using standard hydrazine solutions ensure accuracy, with interference minimized by pH control (e.g., buffered acidic conditions) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods due to potential release of volatile hydrazine vapors.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Storage : Inert atmosphere (N₂/Ar) and refrigeration to prevent oxidation.

- Spill Management : Neutralize with dilute HCl (1 M) followed by sodium bicarbonate .

Advanced Research Questions

Q. How can computational studies optimize this compound’s catalytic efficiency in ring-opening metathesis reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways. For instance, [2.2.2]-bicyclic hydrazine catalysts exhibit lower activation barriers (~15–20 kJ/mol reduction) compared to [2.2.1] analogs during cycloreversion steps. Experimental validation involves synthesizing the proposed catalyst and testing turnover frequency (TOF) under inert conditions (e.g., DMF, 60°C) .

Q. What strategies improve hydrogen yield from this compound decomposition in fuel cell applications?

- Methodological Answer : Bimetallic catalysts (e.g., Ni-Ir/CeO₂) enhance H₂ selectivity (>95%) via synergistic effects. Key parameters:

- Temperature : 80–100°C for optimal kinetics without side reactions (e.g., NH₃ formation).

- Catalyst Loading : 2–5 wt% metal dispersion on supports like carbon or ceria.

- Kinetic Analysis : Monitor H₂ evolution rates using gas chromatography (GC-TCD) and fit data to Langmuir-Hinshelwood models .

Q. How does this compound enhance multicomponent reactions in green chemistry?

- Methodological Answer : As a co-catalyst in SiO₂@APTES-Co₃O₄ nanocomposites, it facilitates pyranopyrazole synthesis via:

- Mechanism : Base activation of malononitrile and hydrazine-mediated imine formation.

- Optimization : Reaction efficiency improves with 10 mol% catalyst loading in aqueous ethanol (TOF = 12 h⁻¹ at 70°C). Catalyst recyclability (>5 cycles) is confirmed by XRD and TEM post-reaction .

Key Considerations for Experimental Design

- Contradiction Analysis : Discrepancies in catalytic activity (e.g., between DFT predictions and experimental TOF) may arise from solvent effects or unaccounted steric hindrance .

- Advanced Characterization : Use XPS to verify catalyst surface composition post-reaction and in situ FT-IR to track intermediate species during decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.